2-(3,4-dichloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Catalog No.
S6454351
CAS No.
1437779-89-9
M.F
C12H14BCl2FO2
M. Wt
291
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3,4-dichloro-5-fluorophenyl)-4,4,5,5-tetramethy...

CAS Number

1437779-89-9

Product Name

2-(3,4-dichloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Molecular Formula

C12H14BCl2FO2

Molecular Weight

291
2-(3,4-dichloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, commonly known as DCFB, is a boronic acid derivative that has gained significant attention in the field of medicinal chemistry. DCFB has been shown to exhibit promising biological activities, including anticancer and antimicrobial properties. In this paper, we will discuss the definition and background of DCFB, physical and chemical properties, synthesis, characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
DCF-B is a boronic acid derivative that has a chemical formula of C14H16BCl2FNO2. It is also commonly referred to as Bis(pinacolato)diboron or PDB. DCFB is a white to off-white crystalline powder that is slightly soluble in water and soluble in organic solvents. In recent years, DCFB has gained attention for its potential biological activities.
DCF-B has a melting point of approximately 140-145°C and a boiling point of approximately 385°C. The compound is a tetramethyl derivative of 1,3,2-dioxaborolane and contains two chloro and one fluoro groups on its phenyl ring. The boronic acid moiety of DCFB makes it a versatile compound that can react with a variety of other molecules.
DCF-B can be synthesized through a variety of methods, including Suzuki-Miyaura coupling, palladium-catalyzed boronate cross-coupling reactions, and diboration reactions. The compound can be characterized using techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry.
Several analytical methods have been developed to detect and quantify DCF-B in various samples. These methods include high-performance liquid chromatography (HPLC), liquid chromatography coupled to mass spectrometry (LC-MS), and gas chromatography (GC).
DCF-B has been shown to exhibit promising biological activities, including anticancer and antimicrobial properties. Studies have shown that DCF-B displays potent cytotoxic activity against different cancer cell lines, including prostate, breast, and lung cancer cells. Additionally, DCF-B has exhibited inhibitory activity against certain bacterial strains, including Staphylococcus aureus and Escherichia coli.
Although DCF-B has shown potential therapeutic applications, its toxicity and safety in scientific experiments should not be overlooked. Several studies have been conducted to evaluate the potential toxicity of DCF-B. Results have shown that DCF-B has low toxicity and does not cause significant adverse effects in vivo.
DCF-B has several applications in scientific experiments, including as a building block in the synthesis of new compounds and as a tool in drug discovery. The boronic acid moiety of DCF-B can react with different functional groups, making it a versatile compound for synthetic purposes. Additionally, DCF-B can be used as a tool to identify new therapeutic targets for drug discovery.
Research on DCF-B is still in its early stages, and the compound's potential biological activities are currently being explored. Several studies have been conducted to evaluate its potential applications in anticancer and antimicrobial fields.
The potential implications of DCF-B in various fields of research and industry are vast. DCF-B could potentially be used in the development of new anticancer and antimicrobial agents. Additionally, its ability to react with different functional groups could make it a valuable compound in synthetic and organic chemistry.
Although DCF-B has shown tremendous potential in various fields, there are limitations that need to be addressed. For example, the compound's low water solubility makes it hard to be absorbed orally, limiting its potential therapeutic applications. Additionally, further studies are needed to fully evaluate its safety in long-term use.
for the research on DCF-B may include developing new synthetic methods, expanding its biological activity profiles, and evaluating its safety in diverse populations. Additionally, exploring its potential applications in novel fields, such as materials science and catalysis, could provide exciting new prospects for this compound.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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